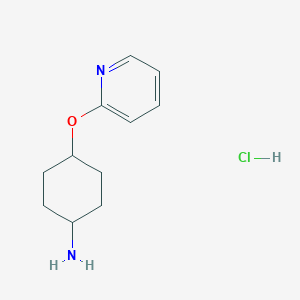

Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-aminehydrochloride

Description

Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-amine hydrochloride is a chiral cyclohexane derivative featuring a pyridin-2-yloxy substituent at the 4-position and an amine group at the 1-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₆ClN₂O, with a molecular weight of approximately 227.71 g/mol. The pyridine ring enables π-π stacking and hydrogen-bonding interactions, making it a versatile building block in medicinal chemistry for drug discovery, particularly in kinase inhibitors and receptor modulators .

Properties

CAS No. |

2913229-18-0 |

|---|---|

Molecular Formula |

C11H17ClN2O |

Molecular Weight |

228.72 g/mol |

IUPAC Name |

4-pyridin-2-yloxycyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H16N2O.ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;/h1-3,8-10H,4-7,12H2;1H |

InChI Key |

INXGKCXCXXDNSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)OC2=CC=CC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-aminehydrochloride typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.

Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced via nucleophilic substitution reactions.

Amination: The amine group is introduced through reductive amination or other suitable amination reactions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products Formed

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-aminehydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Structural and Electronic Variations

- Pyridine vs. Pyrazine : Replacing pyridin-2-yloxy with pyrazin-2-yloxy introduces a second nitrogen atom, altering electron distribution and hydrogen-bonding capacity. This modification may enhance interactions with polar residues in enzyme active sites .

- 3-Chloro analog (C₁₁H₁₇Cl₃N₂O): The electron-withdrawing chlorine at the meta position may improve metabolic stability or influence target binding .

- Aliphatic vs.

- Diamine Derivatives : The pyridin-2-ylmethyl-substituted diamine (C₁₂H₂₁Cl₂N₃) introduces an additional basic center, which could enhance interactions with acidic residues in biological targets .

Physicochemical Properties

- Solubility: Dihydrochloride salts (e.g., 3-chloro and diamine analogs) exhibit higher aqueous solubility than mono-hydrochloride forms, critical for in vivo applications .

- Molecular Weight : The 5-iodo derivative (354.35 g/mol) has a significantly higher molecular weight due to iodine, which may impact pharmacokinetics (e.g., absorption) .

- Lipophilicity : Aliphatic substituents (e.g., 3-methylbutoxy) increase logP, favoring blood-brain barrier penetration but risking off-target binding .

Biological Activity

Rac-(1r,4r)-4-(pyridin-2-yloxy)cyclohexan-1-aminehydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H17ClN2O

- Molecular Weight : 220.72 g/mol

- SMILES Notation : C1CC(CCC1N)OC2=CC=CC=N2

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes.

The compound is believed to exert its effects through:

- Receptor Modulation : Interacting with specific receptors that influence neurotransmitter release and signaling pathways.

- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways, which may lead to altered cellular functions.

Antiproliferative Activity

Recent studies have indicated that derivatives of pyridinyl compounds exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.03 to 3.3 μM against breast cancer cells, indicating a strong selective activity towards CYP1A1-positive cells .

Case Studies

- Cell Cycle Arrest : A study highlighted that certain pyridinyl derivatives induced cell cycle arrest in the G2/M phase, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

- Metabolic Stability : Enzymatic assays revealed that similar compounds were metabolized by cytochrome P450 enzymes, with half-lives ranging from 55 to 120 minutes in rodent and human liver microsomes, suggesting a favorable pharmacokinetic profile for further development .

Predicted Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 193.13355 | 143.3 |

| [M+Na]+ | 215.11549 | 155.3 |

| [M+NH4]+ | 210.16009 | 152.3 |

| [M+K]+ | 231.08943 | 148.4 |

| [M-H]- | 191.11899 | 147.8 |

Comparison with Similar Compounds

| Compound Name | Antiproliferative Activity (IC50 μM) | Mechanism of Action |

|---|---|---|

| This compound | Not yet determined | Receptor modulation |

| Pyridinyl derivatives | 0.03 - 3.3 | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.